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molecular formula C12H15NO4 B8378981 4-Nitro-3-(tetrahydro-furan-2-ylmethoxy)-toluene CAS No. 640767-90-4

4-Nitro-3-(tetrahydro-furan-2-ylmethoxy)-toluene

Cat. No. B8378981
M. Wt: 237.25 g/mol
InChI Key: ZABUVKSLFTXQLT-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

4-Nitro-3-(tetrahydro-furan-2-ylmethoxy)-toluene (0.88 g, 75%) was prepared from tetrahydro-furan-2-ylmethanol and 3-fluoro-4-nitrotoluene (0.77 g, 5.0 mmol) following the general procedure G. This was reduced to 4-methyl-2-(tetrahydro-furan-2-ylmethoxy)-aniline (0.50 g, 65%) following general procedure C. 1-[4-Methyl-2-(tetrahydro-furan-2-ylmethoxy)-phenyl]-3-thiazol-2-yl-urea (236 mg, 71%) was prepared from 4-methyl-2-(tetrahydro-furan-2-ylmethoxy)-aniline (207 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][OH:7].F[C:9]1[CH:10]=[C:11]([CH3:18])[CH:12]=[CH:13][C:14]=1[N+:15]([O-:17])=[O:16].[CH3:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[C:22]([O:27][CH2:28][CH:29]2[CH2:33][CH2:32][CH2:31][O:30]2)[CH:21]=1.[NH2:34][C:35]1[S:36][CH:37]=[CH:38][N:39]=1>>[N+:15]([C:14]1[CH:13]=[CH:12][C:11]([CH3:18])=[CH:10][C:9]=1[O:7][CH2:6][CH:2]1[CH2:3][CH2:4][CH2:5][O:1]1)([O-:17])=[O:16].[CH3:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:6]([NH:34][C:35]2[S:36][CH:37]=[CH:38][N:39]=2)=[O:7])=[C:22]([O:27][CH2:28][CH:29]2[CH2:33][CH2:32][CH2:31][O:30]2)[CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCC1)CO
Name
Quantity
0.77 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C
Step Two
Name
Quantity
207 mg
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCC1OCCC1
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC(=C(N)C=C1)OCC1OCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)C)OCC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
CC1=CC(=C(C=C1)NC(=O)NC=1SC=CN1)OCC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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